3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
5-cyclopropyl-2-[(3,5-dimethoxyphenyl)methyl]-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-17-10-14(11-18(12-17)26-2)13-22-20(24)23(16-6-4-3-5-7-16)19(21-22)15-8-9-15/h3-7,10-12,15H,8-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLDXSOXITUJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be attached through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the triazole intermediate.
Addition of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the benzyl or phenyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities:
Antimicrobial Activity
Triazole derivatives have shown promising antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains and fungi. For instance, compounds similar to 3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one have been tested against Mycobacterium tuberculosis, revealing significant inhibitory effects .
Anticancer Properties
There is growing interest in the anticancer potential of triazole derivatives. Research has indicated that such compounds can inhibit tumor cell proliferation and may act as effective agents against specific cancer types. The structural modifications in triazoles can enhance their selectivity and potency against cancer cells .
Enzyme Inhibition
The compound may also serve as an inhibitor for various enzymes involved in metabolic pathways. For example, some studies have focused on the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in regulating glucocorticoid metabolism. Compounds with similar structures have shown significant inhibitory activity at low concentrations .
Case Studies
Several case studies highlight the applications of triazole derivatives:
- Antitubercular Activity : A series of novel triazole hybrids were synthesized and tested for their activity against multidrug-resistant strains of Mycobacterium tuberculosis. These studies employed methods like the resazurin microplate assay to evaluate efficacy .
- Anticancer Screening : In vitro studies assessed the cytotoxic effects of various triazole derivatives on different cancer cell lines. The results indicated that specific structural features contributed to enhanced anticancer activity .
- Inhibition of Enzymatic Activity : Investigations into the inhibitory effects on 11β-HSD1 revealed that certain triazole derivatives could selectively inhibit this enzyme with low IC50 values, suggesting their potential as therapeutic agents for conditions related to glucocorticoid metabolism .
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physical Properties of Triazolone Derivatives
Key Observations :
- Substituent Effects: The target compound’s cyclopropyl and dimethoxybenzyl groups likely enhance lipophilicity compared to the fluorophenyl and morpholino groups in and derivatives. This could influence membrane permeability and target binding .
- Synthetic Efficiency : The compound in was synthesized in 58% yield, suggesting moderate efficiency for triazolone derivatives. The target compound’s synthesis may face challenges due to steric hindrance from the cyclopropyl group .
Pharmacological and Functional Comparisons
Key Observations :
- Cardiac Activity: Derivatives in with piperazine/triazole moieties exhibit negative inotropic effects, suggesting that substitutions at position 1 or 3 modulate cardiac activity. The target compound’s dimethoxybenzyl group may divert activity toward non-cardiac targets .
- Pharmaceutical Relevance: Aprepitant-related compounds () highlight the therapeutic versatility of triazolone cores when paired with trifluoromethyl and morpholino groups. The target compound’s dimethoxybenzyl group could offer unique binding interactions for anticancer applications .
Physicochemical and Spectroscopic Comparisons
- IR/NMR Data : The compound in showed IR peaks at 1698 cm⁻¹ (C=O) and 3494 cm⁻¹ (NH), along with NMR signals for methoxy (δ 3.61 ppm) and aromatic protons. The target compound’s cyclopropyl group would likely introduce distinct upfield shifts in NMR due to ring strain .
- Thermal Stability : The higher melting point (103–104°C) of the derivative compared to the parent compound () suggests that functionalization (e.g., fluorophenyl, methoxy) enhances crystalline stability .
Biological Activity
3-Cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one (CAS Number: 1396853-99-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 351.4 g/mol. Its structure includes a triazole ring, which is often associated with diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1396853-99-8 |
| Molecular Formula | C20H21N3O3 |
| Molecular Weight | 351.4 g/mol |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. A study demonstrated that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting the importance of the triazole moiety in antimicrobial activity .
Anticancer Properties
The compound has been evaluated for its anticancer effects, particularly against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies revealed that it induces apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels. These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
The biological activities of 3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one can be attributed to its ability to interact with specific biological targets:
- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase activity, a key enzyme in melanin synthesis. This inhibition may help in developing treatments for hyperpigmentation disorders .
- Antioxidant Activity : The compound exhibits strong antioxidant properties, reducing oxidative stress markers in cellular models. This activity may contribute to its protective effects against cellular damage and inflammation .
Study on Anticancer Activity
In a study published in Pharmaceutical Chemistry Journal, researchers synthesized various triazole derivatives and tested their cytotoxicity against MCF-7 cells. The results indicated that 3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one had an IC50 value of approximately 12 µM, demonstrating significant anticancer potential compared to standard chemotherapeutic agents .
Study on Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating moderate antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
